molecular formula C5H8O2 B098900 Methyl crotonate CAS No. 18707-60-3

Methyl crotonate

Cat. No.: B098900
CAS No.: 18707-60-3
M. Wt: 100.12 g/mol
InChI Key: MCVVUJPXSBQTRZ-UHFFFAOYSA-N
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Description

Methyl crotonate, also known as methyl (2E)-but-2-enoate, is an organic compound with the molecular formula C5H8O2. It is a colorless liquid with a fruity odor and is commonly used in organic synthesis and as a flavoring agent. The compound is characterized by its ester functional group and a conjugated double bond, making it a versatile intermediate in various chemical reactions .

Scientific Research Applications

Methyl crotonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl crotonate involves the Michael addition reaction, which is a reaction between a Michael donor (an enolate or other nucleophile) and a Michael acceptor (usually an α,β-unsaturated carbonyl) to produce a Michael adduct by creating a carbon-carbon bond at the acceptor’s β-carbon .

Safety and Hazards

Methyl crotonate is classified as a flammable liquid and vapor, and it can cause serious eye irritation and skin irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, and clothing .

Future Directions

Methyl crotonate has been used to investigate chemoselectivity in the reaction between this compound and benzylamine catalyzed by lipase B from Candida antarctica using solvent engineering . It was also used as a starting reagent during the total synthesis of phytotoxins solanapyrones D (1) and E (2) . Future research may focus on exploring more applications of this compound in organic synthesis and preparation of spices , and its roles in biomedicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl crotonate can be synthesized through the esterification of crotonic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the equilibrium towards ester formation. The general reaction is as follows:

CH3CH=CHCOOH+CH3OHCH3CH=CHCOOCH3+H2O\text{CH}_3\text{CH=CHCOOH} + \text{CH}_3\text{OH} \rightarrow \text{CH}_3\text{CH=CHCOOCH}_3 + \text{H}_2\text{O} CH3​CH=CHCOOH+CH3​OH→CH3​CH=CHCOOCH3​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of crotonaldehyde followed by esterification. The process involves the use of metal catalysts such as palladium or platinum to facilitate the hydrogenation step .

Types of Reactions:

    Hydrogenation: this compound undergoes hydrogenation to form methyl butyrate.

    Oxidation: The compound can be oxidized to form crotonic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Hydrogenation: Platinum or palladium catalysts, hydrogen gas, elevated temperatures, and pressures.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or alcohols, solvents like ethanol or methanol, and mild heating.

Major Products:

Comparison with Similar Compounds

    Methyl acrylate: Similar in structure but lacks the conjugated double bond.

    Ethyl crotonate: Similar ester but with an ethyl group instead of a methyl group.

    Methyl methacrylate: Contains an additional methyl group on the double bond.

Uniqueness: Methyl crotonate is unique due to its conjugated double bond, which imparts distinct reactivity compared to other esters. This feature makes it particularly useful in reactions requiring selective hydrogenation or oxidation .

Properties

CAS No.

18707-60-3

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

methyl but-2-enoate

InChI

InChI=1S/C5H8O2/c1-3-4-5(6)7-2/h3-4H,1-2H3

InChI Key

MCVVUJPXSBQTRZ-UHFFFAOYSA-N

Isomeric SMILES

C/C=C/C(=O)OC

SMILES

CC=CC(=O)OC

Canonical SMILES

CC=CC(=O)OC

18707-60-3
623-43-8

Pictograms

Flammable; Corrosive; Irritant

Related CAS

28881-44-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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